Demephion

CAS No.: 8065-62-1

Cat. No.: VC17962229

Molecular Formula: C10H26O6P2S4

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8065-62-1 |

|---|---|

| Molecular Formula | C10H26O6P2S4 |

| Molecular Weight | 432.5 g/mol |

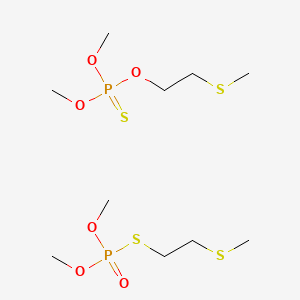

| IUPAC Name | dimethoxy-(2-methylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-dimethoxyphosphorylsulfanyl-2-methylsulfanylethane |

| Standard InChI | InChI=1S/2C5H13O3PS2/c1-7-9(6,8-2)11-5-4-10-3;1-6-9(10,7-2)8-4-5-11-3/h2*4-5H2,1-3H3 |

| Standard InChI Key | ZIBCESDMUREVIU-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(OC)SCCSC.COP(=S)(OC)OCCSC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Demephion-S, the more widely studied isomer, possesses the molecular formula and a molecular weight of 216.26 g/mol . Its structure features a phosphorothioate core with O,O-dimethyl and S-[2-(methylthio)ethyl] substituents (Figure 1). The SMILES notation delineates its thiophosphate backbone and methylthioethyl side chain . In contrast, Demephion-O (CAS 682-80-4) differs in the placement of the methylthio group, resulting in distinct physicochemical behaviors.

Table 1: Comparative Properties of Demephion Isomers

Synthesis and Industrial Production

Demephion-S is synthesized via the reaction of O,O-dimethyl phosphorothioate with 2-(methylthio)ethanethiol under alkaline conditions. Industrial production emphasizes purity control due to the compound’s acute toxicity, with residual precursors posing additional hazards . Regulatory guidelines, such as those from the Philippines’ Fertilizer and Pesticide Authority (FPA), mandate rigorous impurity profiling during manufacturing .

Mechanism of Action and Biological Impact

Acetylcholinesterase Inhibition

Demephion-S irreversibly phosphorylates the serine hydroxyl group in AChE’s catalytic triad, preventing acetylcholine hydrolysis at synaptic junctions . This results in neurotransmitter accumulation, leading to hyperexcitation, paralysis, and death in insects. In mammals, including humans, similar mechanisms underlie acute toxicity, manifesting as respiratory failure and neuromuscular dysfunction .

Figure 1: Demephion-S Interaction with AChE

The reaction releases methyl mercaptan (), a volatile byproduct contributing to the compound’s characteristic odor .

In Vivo Toxicokinetics

Dermal absorption studies in rats demonstrate that 220 mg/kg Demephion-S reduces active AChE levels by 70–80% in blood, brain, and hepatic tissues within 24 hours . Concomitant weight loss (20% over four days) and hypothermia highlight systemic toxicity . Oxime-based decontaminants, such as poly-Oxime gels, restore AChE activity by displacing the phosphoryl group, underscoring their therapeutic potential .

Health and Environmental Hazards

Acute and Chronic Toxicity

Demephion-S is classified under GHS06 (Danger) with hazard statements H300 (fatal if swallowed) and H311 (toxic in contact with skin) . Case studies of occupational exposure report symptoms including miosis, bronchospasm, and bradycardia, consistent with organophosphate poisoning . Chronic low-dose exposure may induce neuropsychological deficits, though epidemiological data remain limited.

Table 2: Toxicological Profile of Demephion-S

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 25–50 mg/kg |

| LD₅₀ (Dermal, Rabbit) | 150–200 mg/kg |

| NOAEL (Chronic) | 0.05 mg/kg/day (Estimated) |

Environmental Persistence and Ecotoxicology

Demephion-S exhibits moderate environmental persistence (half-life: 7–14 days in soil) and high mobility due to its low octanol-water partition coefficient () . Aquatic toxicity studies indicate LC₅₀ values of 0.1–1.0 mg/L for freshwater fish, posing risks to non-target organisms . Regulatory frameworks in Southeast Asia restrict its application near water bodies .

Regulatory Status and Mitigation Strategies

Decontamination and Remediation

Recent patents describe chitosan-oxime conjugates (poly-Oxime) that hydrolyze Demephion-S into non-toxic metabolites (e.g., p-nitrophenol) with 90% efficiency in ex vivo models . Spray formulations of o-amphi oximes decontaminate surfaces contaminated with 1 mM Demephion-S, preventing AChE inhibition in rats by 85% . These innovations align with the WHO’s push for safer pesticide management in developing nations.

Future Directions and Research Gaps

Biomarkers of Exposure

Urinary metabolites like dimethylthiophosphate (DMTP) could serve as non-invasive biomarkers for Demephion exposure, enabling real-time monitoring in agricultural workers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume